7-Bromochroman-4-amine HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

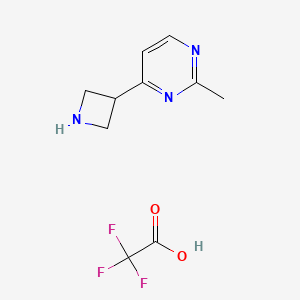

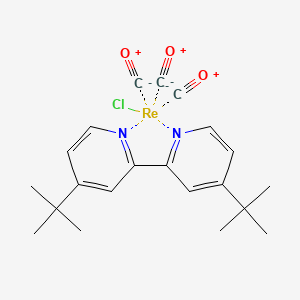

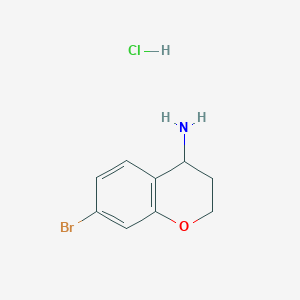

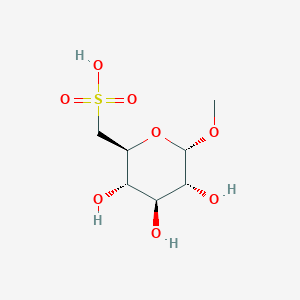

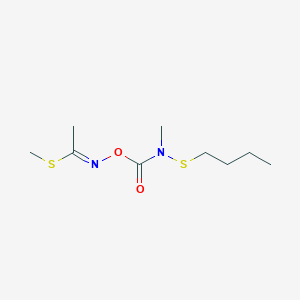

7-Bromochroman-4-amine hydrochloride, also known as 7-bromochroman-4-amine HCl, is a chemical compound with the molecular formula C9H11BrClNO . It has a molecular weight of 264.55 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 264.55 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

7-Bromochroman-4-amine HCl has been studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of other chroman-4-amine derivatives, such as 7-hydroxychroman-4-amine HCl. This compound has also been used in the synthesis of anti-inflammatory compounds and as a reagent for the synthesis of other organic compounds. Additionally, this compound has been used in the synthesis of drugs, such as anticonvulsants and anti-cancer agents.

Mechanism of Action

Target of Action

The compound belongs to the class of oxygen-containing heterocycles and acts as a major building block in a large class of medicinal compounds

Mode of Action

As a derivative of chroman-4-one, it may exhibit a broad variety of biological and pharmaceutical activities . The exact interactions with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Chroman-4-one derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways

Result of Action

Given its structural similarity to other chroman-4-one derivatives, it may exhibit a range of biological and pharmaceutical activities . Further experimental studies are needed to elucidate these effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Bromochroman-4-amine hydrochloride is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. It is recommended to store the compound at room temperature, away from moisture .

Advantages and Limitations for Lab Experiments

7-Bromochroman-4-amine HCl has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, this compound is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. One limitation of this compound is that it is a relatively small molecule, making it difficult to study its mechanism of action in detail.

Future Directions

7-Bromochroman-4-amine HCl has many potential future directions for research. One potential direction is to further study the compound’s mechanism of action and its effects on different receptors. Additionally, further research into the compound’s potential applications in drug synthesis and the development of new drugs is needed. Furthermore, research into the compound’s potential therapeutic effects, such as its antidepressant and neuroprotective effects, is needed. Finally, further research into the compound’s potential toxicity is needed to ensure its safe use in laboratory experiments.

Synthesis Methods

7-Bromochroman-4-amine HCl can be synthesized from two different starting materials: 4-amino-3-bromochroman and hydrochloric acid. The synthesis of this compound begins with the reaction of 4-amino-3-bromochroman and hydrochloric acid in an aqueous solution. The reaction produces this compound and ammonium chloride as the byproducts. The reaction is typically carried out at a temperature of 80-90°C and a pH of 7-8.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name |

7-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJCAWWHYBICLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)

![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct- 3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)